molecular formula C26H24BrN3O6 B12033605 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 769156-96-9

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12033605
CAS No.: 769156-96-9
M. Wt: 554.4 g/mol
InChI Key: YPALEUZPBBRLNJ-LQKURTRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis may involve the use of bromine, methoxyaniline, and propoxybenzoic acid under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methoxyaniline, and propoxybenzoic acid. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

769156-96-9

Molecular Formula

C26H24BrN3O6

Molecular Weight

554.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H24BrN3O6/c1-3-13-35-21-10-7-17(8-11-21)26(33)36-23-12-9-19(27)14-18(23)16-28-30-25(32)24(31)29-20-5-4-6-22(15-20)34-2/h4-12,14-16H,3,13H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

YPALEUZPBBRLNJ-LQKURTRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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